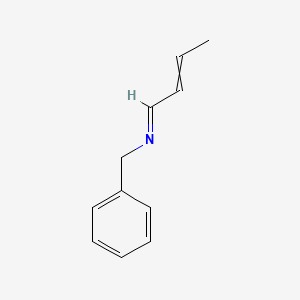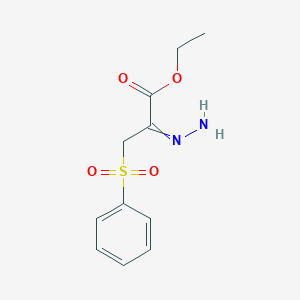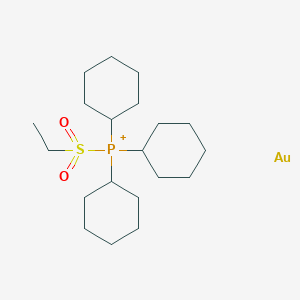
Gold;tricyclohexyl(ethylsulfonyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;tricyclohexyl(ethylsulfonyl)phosphanium is a compound that features a gold atom coordinated to a tricyclohexylphosphine ligand and an ethylsulfonyl group. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Gold;tricyclohexyl(ethylsulfonyl)phosphanium typically involves the reaction of a gold precursor, such as gold chloride, with tricyclohexylphosphine and an ethylsulfonyl reagent. The reaction conditions often require a solvent like dichloromethane and may involve heating to facilitate the formation of the desired product. Industrial production methods would likely scale up this process, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Gold;tricyclohexyl(ethylsulfonyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) species.
Reduction: It can be reduced back to gold(I) or even elemental gold under certain conditions.
Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, altering the compound’s properties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gold;tricyclohexyl(ethylsulfonyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Medicine: Gold compounds are investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in materials science for the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Gold;tricyclohexyl(ethylsulfonyl)phosphanium exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the gold center plays a crucial role in facilitating these processes.
Vergleich Mit ähnlichen Verbindungen
Gold;tricyclohexyl(ethylsulfonyl)phosphanium can be compared to other gold-phosphine complexes, such as:
Gold;triphenylphosphine: This compound features a triphenylphosphine ligand instead of tricyclohexylphosphine, which can result in different reactivity and applications.
Gold;triethylphosphine: The triethylphosphine ligand provides different steric and electronic properties compared to tricyclohexylphosphine.
Gold;trimethylphosphine: This compound has a smaller phosphine ligand, which can influence its catalytic activity and stability. The uniqueness of this compound lies in its specific ligand environment, which can impart unique reactivity and stability compared to other gold-phosphine complexes.
Eigenschaften
CAS-Nummer |
63632-55-3 |
|---|---|
Molekularformel |
C20H38AuO2PS+ |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
gold;tricyclohexyl(ethylsulfonyl)phosphanium |
InChI |
InChI=1S/C20H38O2PS.Au/c1-2-24(21,22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h18-20H,2-17H2,1H3;/q+1; |
InChI-Schlüssel |
QASSDXOKQUQPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
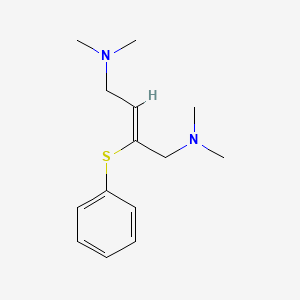
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
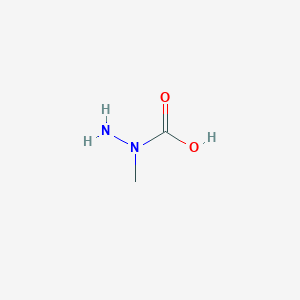
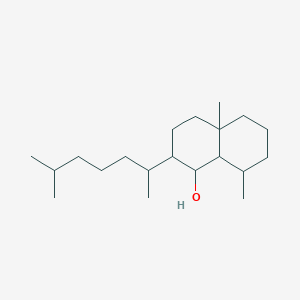
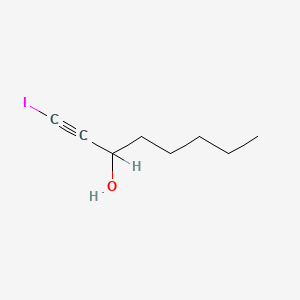
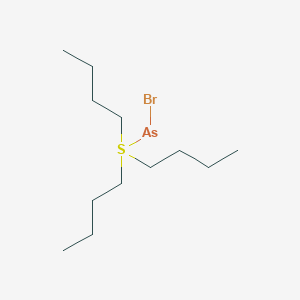

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
